molecular formula C20H19N3O4S2 B2768846 2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide CAS No. 791089-43-5

2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide

Cat. No.: B2768846
CAS No.: 791089-43-5
M. Wt: 429.51
InChI Key: DPKNPOQQCVLBAL-UHFFFAOYSA-N
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Description

2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide is a chemical compound known for its unique chemical structure and properties. . This compound is characterized by its complex molecular structure, which includes a thiophene ring, a benzamido group, and a sulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Attachment of the Benzamido Group: This step involves the reaction of the thiophene derivative with 4-aminobenzoyl chloride under basic conditions to form the benzamido group.

    Introduction of the Sulfamoyl Group: The final step involves the reaction of the intermediate compound with ethyl phenyl sulfonamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the benzamido group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced benzamido derivatives.

    Substitution: Substituted sulfamoyl derivatives.

Scientific Research Applications

2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group is particularly important for its binding affinity, while the thiophene ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

  • 2-{4-[Methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide
  • 2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}furan-3-carboxamide
  • 2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}pyrrole-3-carboxamide

Comparison: Compared to its analogs, 2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide exhibits unique properties due to the presence of the thiophene ring, which imparts distinct electronic and steric characteristics. This makes it more suitable for specific applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-2-23(15-6-4-3-5-7-15)29(26,27)16-10-8-14(9-11-16)19(25)22-20-17(18(21)24)12-13-28-20/h3-13H,2H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKNPOQQCVLBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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